REACTION_CXSMILES
|
S([C:5]1[CH:11]=C[C:8]([CH3:9])=[CH:7][CH:6]=1)([O-])(=O)=O.[SH2:12].[Na].[SH2:14].Cl.C([OH:18])C>O>[SH:12][C:6]1[C:7](=[O:18])[CH:8]([CH3:9])[S:14][C:5]=1[CH3:11] |f:1.2,^1:12|
|
Name
|
sodium hydrogensulphide
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
S.[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
AFter completion of the addition, which
|
Type
|
WAIT
|
Details
|
were continued for 6 hours at 40° C
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
continuously extracted with ether for 18 hours
|
Duration
|
18 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |